2-Methyl-4-oxopentanedioic acid

Description

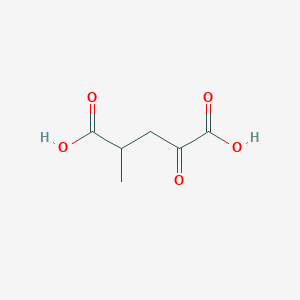

2-Methyl-4-oxopentanedioic acid (CAS: 55601-64-4; HMDB0039447) is a dicarboxylic acid with the molecular formula C₆H₈O₅ and a molecular weight of 160.0372 g/mol . It is also known as 2-methyl-4-oxoglutaric acid, featuring two carboxylic acid groups and a ketone at the fourth carbon position . This compound is naturally occurring in plants such as Lilium regale and Tamarindus indica, where it is isolated and structurally characterized . In dairy cows, it has been identified as a metabolite exclusive to milk, suggesting a role in lactation-related biochemical pathways .

Properties

CAS No. |

55601-64-4 |

|---|---|

Molecular Formula |

C6H8O5 |

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2-methyl-4-oxopentanedioic acid |

InChI |

InChI=1S/C6H8O5/c1-3(5(8)9)2-4(7)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

AVSMSTWODLACGT-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Methyl-4-oxopentanedioic acid and related compounds:

Physicochemical and Metabolic Differences

- Acidity and Solubility: The presence of two carboxylic groups in this compound increases its acidity compared to monocarboxylic analogs like 4-Methyl-2-oxopentanoic acid. This structural difference also reduces its solubility in nonpolar solvents .

- Metabolic Pathways: this compound is linked to plant secondary metabolism and lactation , whereas 4-Methyl-2-oxopentanoic acid (a branched-chain keto acid) is involved in mitochondrial leucine catabolism. Elevated levels of the latter are associated with metabolic disorders like maple syrup urine disease . 2-Methylene-4-oxopentanedioic acid, identified in honey peaches, is implicated in fruit softening via oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.